3-(Aminomethyl)-2-fluoroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(aminomethyl)-2-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,4,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQXEGWEULWWFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Fluorinated Anilines in Advanced Synthetic Chemistry
Fluorinated anilines are a class of organic compounds that have garnered significant attention in advanced synthetic chemistry due to the profound impact of fluorine on molecular properties. apolloscientific.co.uk The introduction of fluorine, the most electronegative element, into an aniline (B41778) scaffold can dramatically alter a molecule's reactivity, stability, and biological activity. apolloscientific.co.ukacs.org
The strong carbon-fluorine bond enhances thermal and metabolic stability, a desirable trait in the development of pharmaceuticals and agrochemicals. acs.orgsigmaaldrich.com It is estimated that approximately 30% of all newly approved drugs contain one or more fluorine atoms. sigmaaldrich.com This is because fluorine's small size allows it to replace hydrogen without significant steric hindrance, while its high electronegativity can influence the acidity and basicity of nearby functional groups, modulate lipophilicity, and improve binding affinity to biological targets. apolloscientific.co.uksigmaaldrich.comnih.gov
The synthesis of fluorinated anilines can be achieved through various methods, including the nitration of fluorinated aromatics followed by reduction. google.com These compounds serve as crucial intermediates in the preparation of a wide range of more complex molecules. google.com
Strategic Positioning of 3 Aminomethyl 2 Fluoroaniline As a Key Building Block in Chemical Synthesis
3-(Aminomethyl)-2-fluoroaniline stands out as a key building block in chemical synthesis due to its distinct structural features. The molecule possesses three key points of functionality: the aniline (B41778) amino group, the benzylic aminomethyl group, and the fluorine-substituted aromatic ring. This trifecta of reactive sites allows for a diverse range of chemical transformations, making it a versatile precursor for the synthesis of complex heterocyclic structures and other novel organic entities.
The presence of both a primary aromatic amine and a primary benzylic amine provides differential reactivity, enabling selective chemical modifications. For instance, the aniline nitrogen can readily participate in reactions such as diazotization, acylation, and N-arylation, while the aminomethyl group can undergo reactions typical of primary amines, like amide bond formation and reductive amination. The fluorine atom, in addition to its influence on the electronic properties of the benzene (B151609) ring, can also participate in certain nucleophilic aromatic substitution reactions under specific conditions.
The strategic placement of the aminomethyl group at the 3-position and the fluorine atom at the 2-position relative to the aniline amine creates a unique substitution pattern that can direct the regioselectivity of subsequent reactions, leading to the formation of specific isomers of larger, more complex molecules.
Below is a data table highlighting the key structural and chemical properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₉FN₂ |
| Molecular Weight | 140.16 g/mol |
| Key Functional Groups | Aniline, Aminomethyl, Fluoroaromatic |
| Potential Reaction Sites | Aromatic Amine, Benzylic Amine, Aromatic Ring |
Overview of Current Research Trajectories Involving the Compound
Established Synthetic Pathways to this compound
The synthesis of this compound typically originates from precursors that contain the core fluorinated benzene (B151609) ring with functional groups that can be converted to the desired amine and aminomethyl substituents. A common and logical starting material is 2-fluoro-3-nitrobenzonitrile, which possesses the fluorine atom and the precursors to both the aniline (B41778) and aminomethyl groups at the correct positions.
The established pathway involves the reduction of the nitro group and the nitrile group. The challenge lies in the selective and efficient conversion of both functionalities. The two primary functional group transformations are:
Reduction of the Nitro Group: The conversion of the aromatic nitro group to a primary amine (an aniline) is a fundamental reaction in organic synthesis.
Reduction of the Nitrile Group: The conversion of the nitrile (cyano) group to a primary amine (an aminomethyl group) is also a well-established transformation.
These reductions can be carried out sequentially or concurrently. A plausible synthetic route begins with the selective reduction of the nitro group of 2-fluoro-3-nitrobenzonitrile. This is often prioritized to avoid potential side reactions with the nitrile group under certain reducing conditions. Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a classic reagent for the chemoselective reduction of aromatic nitro compounds in the presence of other reducible groups like nitriles. stackexchange.com This method is effective in solvents like ethanol (B145695) or ethyl acetate. stackexchange.com
Following the formation of 3-amino-2-fluorobenzonitrile, the next step is the reduction of the nitrile group. This can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ether solvent, such as diethyl ether or tetrahydrofuran. libretexts.org Alternatively, catalytic hydrogenation can be employed. libretexts.org
A more direct approach involves the simultaneous reduction of both the nitro and nitrile groups using catalytic hydrogenation. This one-pot method is highly efficient if conditions can be optimized to ensure complete reduction of both functional groups without side reactions. Catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are commonly used for such transformations under a hydrogen atmosphere. libretexts.orgorganic-chemistry.orgchemicalbook.com The choice of catalyst, solvent, temperature, and pressure is crucial for achieving high yields of the desired product, this compound. For instance, Raney nickel is effective for nitro group reduction, while also being a known catalyst for nitrile hydrogenation. libretexts.orgchemicalbook.com
Table 1: Common Reducing Agents for Nitro and Nitrile Groups
| Functional Group | Reagent | Typical Conditions | Selectivity Notes |
| Aromatic Nitro | SnCl₂·2H₂O | Ethanol or Ethyl Acetate, heat | Highly selective for nitro groups over nitriles, esters, etc. stackexchange.com |
| Aromatic Nitro | Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Ni) | H₂ gas, various solvents (Methanol, Ethanol) | Can also reduce nitriles, requiring careful condition control. organic-chemistry.orgchemicalbook.com |
| Nitrile | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF, Et₂O) | Powerful, non-selective, will also reduce nitro groups if present. libretexts.org |
| Nitrile | Catalytic Hydrogenation (e.g., Ni, Pd, Pt) | High pressure H₂ gas, often with ammonia | Effective for converting nitriles to primary amines. libretexts.org |
Innovations in Reaction Conditions and Catalysis for Compound Synthesis
Recent advancements in synthetic chemistry offer more sophisticated strategies for the synthesis of this compound and its analogs. These innovations focus on improving efficiency, reducing steps, and accessing novel chemical space.
Multi-Component Reactions for Efficient Access to the Compound Scaffold
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all starting materials, represent a highly efficient synthetic strategy. researchgate.net While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs are applicable for creating substituted anilines. bohrium.comrsc.orgacs.org For example, gold-catalyzed three-component reactions have been developed for the synthesis of highly substituted anilines from simple starting materials. bohrium.comrawdatalibrary.net These reactions proceed through a domino sequence, often involving the formation of an intermediate that undergoes subsequent cyclization and aromatization. bohrium.com The adaptability of MCRs allows for the modular synthesis of diverse aniline derivatives, which could potentially be tailored to produce the scaffold of the target compound or its precursors in a more atom- and step-economical manner. researchgate.net
Transition Metal-Catalyzed Transformations in Synthesis
Transition metal catalysis is at the forefront of modern synthetic organic chemistry, providing powerful tools for forming carbon-nitrogen bonds and performing reductions under mild conditions. nih.govrsc.org Beyond their use in classical catalytic hydrogenation, transition metals like palladium, rhodium, and cobalt are employed in advanced C-H amination reactions. nih.govdntb.gov.ua These methods allow for the direct introduction of an amino group onto a C-H bond, potentially offering a more direct route to aniline synthesis and bypassing traditional multi-step sequences. nih.gov
For the specific synthesis of this compound, innovations in transition metal catalysis for hydrogenation are particularly relevant. The development of more active and selective catalysts, including iridium and rhodium complexes, can lead to higher yields and milder reaction conditions for the reduction of the nitro and nitrile functionalities. slideshare.net Homogeneous transition metal catalysts used in hydrosilylation reactions also offer an alternative pathway for the reduction of nitriles and nitro compounds. rsc.org
Table 2: Examples of Transition Metal Catalysts in Amine Synthesis
| Catalyst Type | Reaction | Application |
| Palladium (Pd/C) | Catalytic Hydrogenation | Reduction of nitro groups and nitriles. libretexts.orgorganic-chemistry.org |
| Platinum (Pt/C) | Catalytic Hydrogenation | Reduction of nitro groups and nitriles. libretexts.org |
| Raney Nickel (Ni) | Catalytic Hydrogenation | Reduction of nitro groups and nitriles. chemicalbook.com |
| Gold (Au) | Domino Reaction (MCR) | Synthesis of substituted anilines. bohrium.comrawdatalibrary.net |
| Rhodium (Rh), Iridium (Ir) | Transfer Hydrogenation | Efficient reduction of ketones and imines, applicable to nitro and nitrile reduction. slideshare.net |
| Cobalt (Co) | C-H Amination | Direct formation of C-N bonds. dntb.gov.ua |
Organocatalytic Approaches for Stereoselective Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field, particularly for the synthesis of chiral molecules. While this compound is an achiral molecule, organocatalytic methods are highly relevant for the synthesis of its chiral derivatives or for performing key transformations under metal-free conditions.
Organocatalytic reductive amination, for instance, uses chiral catalysts like phosphoric acids to facilitate the asymmetric reduction of imines, which are intermediates in the formation of amines. acs.orgacsgcipr.org Similarly, organocatalytic α-amination of carbonyl compounds allows for the direct and enantioselective introduction of a nitrogen atom adjacent to a carbonyl group. mdpi.comacs.org These methodologies, while focused on stereoselectivity, also drive innovation in metal-free reaction design. The principles can be applied to the non-asymmetric synthesis of the target compound, offering potential advantages in terms of cost, toxicity, and purification.
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to chemical synthesis aims to reduce the environmental impact of chemical processes. This includes the use of less hazardous solvents, improved energy efficiency, and waste reduction.
Solvent-Free and Environmentally Benign Reaction Systems
A key focus of green chemistry is the replacement of conventional volatile organic solvents with more environmentally friendly alternatives. For the hydrogenation steps in the synthesis of this compound, greener solvents such as methanol, ethanol, or even water can be employed. reddit.com Recent research has explored the use of novel green solvents like cyclopentyl methyl ether (CPME) and supercritical carbon dioxide for organocatalyzed reactions. rsc.orgnih.gov
Solvent-free reaction conditions represent an ideal green chemistry scenario. Microwave-assisted organic synthesis, for example, can accelerate reactions and often be performed without a solvent. mdpi.com There are instances of solvent-free conversions of aldehydes to nitriles, which points to the potential for developing solvent-free steps in the synthesis of precursors to the target compound. mdpi.com Pursuing solvent-free conditions for the reduction steps, where feasible, would significantly improve the environmental profile of the synthesis of this compound by reducing solvent waste and simplifying product isolation. rsc.org
Table 3: Green Solvents and Conditions
| Solvent/Condition | Type | Potential Application in Synthesis |
| Water | Benign Solvent | Can be used in certain hydrogenation reactions. reddit.com |
| Methanol/Ethanol | Greener Solvents | Common solvents for catalytic hydrogenation. reddit.com |
| Cyclopentyl Methyl Ether (CPME) | Green Solvent | Alternative to non-polar organic solvents like hexane (B92381) and toluene. rsc.orgnih.gov |
| Supercritical CO₂ | Green Solvent | Reaction medium for hydrogenation and other catalytic reactions. nih.govresearchgate.net |
| Solvent-Free (Neat) | Greener Condition | Can be applied in microwave-assisted synthesis or reactions with liquid substrates. rsc.orgmdpi.com |
Atom-Economy and Waste Minimization Strategies
The principles of green chemistry, particularly atom economy and waste minimization, are central to the development of sustainable and cost-effective synthetic routes for this compound. Atom economy measures the efficiency of a reaction in converting the mass of reactants into the desired product. orgsyn.org A primary strategy for achieving high atom economy is the use of addition reactions, such as catalytic hydrogenation, which, in an ideal scenario, can approach 100% atom economy as all reactant atoms are incorporated into the final product. researchgate.net
A plausible and efficient synthetic route to this compound involves the catalytic hydrogenation of a suitable precursor, 2-fluoro-3-nitrobenzonitrile. This transformation accomplishes the simultaneous reduction of both the nitro and nitrile functional groups.
Catalytic Hydrogenation of 2-Fluoro-3-nitrobenzonitrile
C₇H₃FN₂O₂ + 4H₂ → C₇H₉FN₂ + 2H₂O
In this reaction, the only theoretical byproduct is water, leading to a high atom economy. The choice of catalyst is critical to ensure the selective and efficient reduction of both functional groups without promoting undesirable side reactions, such as dehalogenation (loss of the fluorine atom).
Catalyst Selection and Waste Profile
Raney Nickel: This catalyst is a strong candidate for the reduction of both nitro and nitrile groups. researchgate.netias.ac.in It is often preferred over palladium on carbon (Pd/C) in substrates containing aromatic halogens, as it can exhibit lower tendencies for dehalogenation. researchgate.net The use of Raney Nickel, however, generates a solid waste stream containing the nickel catalyst, which requires careful handling and disposal due to its pyrophoric nature when dry and its heavy metal content. chemicalforums.com Proper quenching and passivation procedures are essential to manage this waste safely. chemicalforums.com
Palladium on Carbon (Pd/C): While a highly effective hydrogenation catalyst, Pd/C can sometimes lead to dehalogenation of aryl halides. chemicalforums.com This would result in the formation of 3-(aminomethyl)aniline as an impurity, reducing the yield of the desired product and complicating purification.
Scale-Up Considerations and Industrial Synthesis Research
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations. The primary goals are to ensure a safe, efficient, and economically viable process.
Key Industrial Synthesis Parameters
| Parameter | Industrial Consideration | Research Focus |
| Catalyst | Raney Nickel is a common choice for industrial hydrogenations due to its high activity and relatively lower cost compared to precious metal catalysts. google.com Catalyst lifecycle management, including recovery, regeneration, and disposal, is a significant factor. researchgate.net | Research into more robust and selective catalysts, potentially polymer-supported or doped Raney-type catalysts, aims to improve reusability and minimize dehalogenation. nih.govgoogle.com |
| Reaction Conditions | Hydrogen pressure and reaction temperature are critical for achieving complete conversion and minimizing side reactions. Industrial reactors are designed to handle high pressures and to effectively manage the exothermic nature of hydrogenation. chemicalbook.com | Optimization studies focus on finding the mildest possible conditions (lower pressure and temperature) to reduce energy consumption and enhance safety without compromising reaction efficiency. |
| Solvent | The choice of solvent impacts reaction kinetics, product solubility, and downstream processing. Methanol and ethanol are common choices. chemicalbook.com Solvent recovery and recycling are essential for economic and environmental reasons. | Investigation into greener solvents or solvent-free reaction conditions is an active area of research. |
| Safety | The use of hydrogen gas under pressure and a pyrophoric catalyst like Raney Nickel presents significant safety challenges. chemicalforums.com Robust engineering controls and strict operating procedures are paramount. | Development of inherently safer processes, such as transfer hydrogenation or flow chemistry, can mitigate some of the risks associated with batch hydrogenation. |
| Downstream Processing | The isolation and purification of the final product must be efficient and scalable. This typically involves filtration to remove the catalyst, followed by distillation or crystallization to achieve the desired purity. | Research on reactive crystallization or other integrated downstream processes can simplify the workup and reduce waste. |
Advanced Synthesis Strategies for Industrial Production
To address the challenges of scale-up, research is ongoing into more advanced synthetic strategies. Flow chemistry, where reactants are continuously pumped through a reactor containing a fixed-bed catalyst, offers several advantages over traditional batch processing. These include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and the potential for process automation and control.
Furthermore, the development of novel catalytic systems continues to be a major focus. This includes research into catalysts with higher selectivity to prevent dehalogenation and those with improved stability for longer operational lifetimes, thereby reducing the frequency of catalyst replacement and the associated costs and waste.
Nucleophilic Reactivity of Amino and Aminomethyl Functionalities
The presence of two primary amine groups, one directly attached to the aromatic ring and the other to a methyl group, presents two distinct centers for nucleophilic attack. The nucleophilicity of these amines is influenced by their electronic environment and steric hindrance.
Aromatic Amino Group (-NH₂): The lone pair of electrons on the nitrogen atom of the aromatic amine is delocalized into the benzene ring through resonance. This delocalization reduces the electron density on the nitrogen, making it less available to attack an electrophile. Consequently, the aromatic amine is generally a weaker nucleophile and a weaker base compared to its aliphatic counterpart.
Aliphatic Aminomethyl Group (-CH₂NH₂): The nitrogen atom in the aminomethyl group is sp³-hybridized, and its lone pair is localized. It is not involved in the aromatic system. This makes the aminomethyl group a stronger nucleophile and a stronger base, comparable to other primary alkylamines like benzylamine.
| Amine Type | Representative Compound | Typical pKa of Conjugate Acid | General Nucleophilicity |
| Aromatic Amine | Aniline | ~4.6 | Lower |
| Aliphatic Amine | Benzylamine | ~9.3 | Higher |
| Target Compound Groups | This compound | ||
| Aromatic -NH₂ | Analogous to 3-fluoroaniline (B1664137) (pKa ~3.5) nih.gov | Expected to be low | Lower |
| Aliphatic -CH₂NH₂ | Analogous to Benzylamine | Expected to be high | Higher |
This table presents comparative data based on analogous compounds to illustrate the expected differences in reactivity.
Electrophilic Aromatic Substitution Patterns on the Fluorinated Benzene Ring
Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. The rate and regioselectivity (the position of substitution) are governed by the combined electronic and steric effects of the substituents already present: the amino (-NH₂), aminomethyl (-CH₂NH₂), and fluoro (-F) groups. wikipedia.org
Substituents are classified as either activating (increasing the reaction rate compared to benzene) or deactivating (decreasing the rate), and as directors towards the ortho, para, or meta positions. libretexts.org
-NH₂ (Amino group): A strongly activating group and an ortho, para-director due to its powerful electron-donating resonance effect. youtube.com
-CH₂NH₂ (Aminomethyl group): A weakly activating group and an ortho, para-director. The nitrogen does not directly participate in resonance with the ring, but the group is electron-donating via induction.
-F (Fluoro group): A deactivating group but an ortho, para-director. Its strong inductive electron-withdrawing effect deactivates the ring, but its electron-donating resonance effect (though weaker) directs incoming electrophiles to the ortho and para positions. libretexts.org
In this compound, the substituents are located at positions 1 (-CH₂NH₂), 2 (-F), and 3 (-NH₂). The powerful activating and directing effect of the amino group at position 3 is expected to dominate. The directing effects are summarized below:
| Substituent | Position | Type | Directing Effect |
| -F | 2 | Deactivating | Ortho, Para |
| -NH₂ | 3 | Activating (Strong) | Ortho, Para |
| -CH₂NH₂ | 1 | Activating (Weak) | Ortho, Para |
Considering the positions relative to the strongest activating group (-NH₂ at C3), the ortho positions are C2 and C4, and the para position is C6.
Position 4: Activated by the -NH₂ group (ortho) and the -CH₂NH₂ group (para). This position is highly favored for substitution.
Position 6: Activated by the -NH₂ group (para) and the -F group (para). This is another likely position for substitution.
Position 2: Already substituted with fluorine.
Position 5: Meta to the -NH₂ and -CH₂NH₂ groups, but ortho to the -F group. This position is generally disfavored.
Therefore, electrophilic substitution is most likely to occur at positions 4 and 6, with the precise ratio of products depending on the specific electrophile and reaction conditions.
Intramolecular Cyclization Reactions and Heterocycle Formation
The ortho-disposition of the aminomethyl and fluoro substituents, along with the adjacent amino group, provides a template for intramolecular cyclization to form various heterocyclic systems. rsc.org Such reactions often involve converting one of the existing functional groups into a reactive intermediate that can be trapped by another group within the same molecule.
One plausible pathway involves the reaction of the two amine functions with a bifunctional reagent to form a fused heterocyclic ring. For example, reaction with a dicarbonyl compound or its equivalent could lead to the formation of a diazepine (B8756704) or a related seven-membered ring system.
Another significant possibility is the formation of quinazoline (B50416) derivatives. researchgate.net This could be achieved through a multi-step sequence, for instance, by first acylating the more nucleophilic aminomethyl nitrogen, followed by reaction with a one-carbon synthon (like a formyl equivalent) that engages the aromatic amine, leading to cyclization and dehydration.
Furthermore, intramolecular nucleophilic aromatic substitution (SNAr) could be envisioned. Although fluorine is not an excellent leaving group in SNAr compared to nitro or cyano groups, cyclization can be promoted under certain conditions. For example, if the aminomethyl nitrogen were to attack the carbon bearing the fluorine atom, it could potentially form a five-membered ring, a dihydro-indazole derivative, though this would require forcing conditions. More commonly, derivatives of ortho-phenylenediamines are used in condensations with carboxylic acids or their derivatives to form benzimidazoles. While this compound is not a true ortho-phenylenediamine, its structural motif suggests potential for analogous cyclization chemistry to produce novel heterocyclic structures. nih.govunistra.fr
Investigations into Complex Reaction Mechanisms
The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.gov The reaction proceeds via the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic active hydrogen compound. nih.gov
This compound can participate in the Mannich reaction as the amine component. Given the higher nucleophilicity of the aliphatic aminomethyl group, it would be the primary participant in forming the initial iminium ion. rsc.org
Reaction Scheme: R₂C=O (Aldehyde/Ketone) + H₂N-CH₂(C₆H₃(F)(NH₂)) → [R₂C=N⁺H-CH₂(C₆H₃(F)(NH₂))] (Iminium Ion)
This iminium ion can then react with a suitable carbon nucleophile (e.g., a ketone, phenol, or indole) to yield the corresponding Mannich base. mdpi.com It is also conceivable, though less likely, for the aromatic amine to participate under specific conditions, particularly if the aliphatic amine is protected. The process, which results in the addition of an aminoalkyl group to a substrate, is also known as aminoalkylation. nih.gov
The oxidation of this compound can occur at several sites, primarily the two amine groups and potentially the benzylic C-H bonds of the aminomethyl group.
Oxidation of the Aromatic Amine: Primary aromatic amines are susceptible to oxidation, which can lead to a variety of products, including nitroso, nitro, azoxy, azo, and polymeric compounds. The specific product depends heavily on the oxidizing agent and reaction conditions. Strong oxidants can convert the -NH₂ group to a nitro (-NO₂) group.
Oxidation of the Aliphatic Amine: The primary aliphatic amine of the aminomethyl group can also be oxidized. Common transformations include oxidation to an oxime or a nitroalkane.
Oxidative Cyclization: Under specific catalytic conditions, such as with palladium catalysts, oxidative cyclization involving an amine and an adjacent C-H bond can occur. mdpi.com For example, an intramolecular reaction between the aromatic amine and the benzylic C-H bonds could potentially lead to the formation of a fused heterocyclic system.
While no rearrangement reactions have been specifically documented for this compound, related aniline derivatives are known to undergo certain types of molecular rearrangements. libretexts.org For instance, aromatic rearrangement reactions of O-(arenesulfonyl)hydroxylamines can lead to ortho-sulfonyl anilines. nih.govnih.gov This suggests that derivatives of this compound could potentially be substrates for similar transformations.
Rearrangements often proceed through cationic or radical intermediates. Given the multiple functional groups, various skeletal reorganizations could be hypothetically triggered by generating a reactive intermediate, such as a carbocation or a nitrene, at a suitable position on the molecule. However, without specific experimental data, such pathways remain speculative.
Influence of Fluorine and Aminomethyl Substituents on Reaction Selectivity and Kinetics
The reactivity of the this compound molecule is a composite of the individual and combined effects of its three key components: the strongly activating amino group, the deactivating but ortho-, para-directing fluorine atom, and the aminomethyl group, which primarily exerts an inductive effect.
The primary amino group (-NH2) is a powerful activating group due to its ability to donate its lone pair of electrons into the benzene ring through resonance (+R effect). rsc.orgchemicalbook.com This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. rsc.org Consequently, reactions like halogenation on aniline occur readily, even without a catalyst. sigmaaldrich.com
The aminomethyl group (-CH2NH2) at the meta position primarily influences the ring through its inductive effect. The methylene (B1212753) spacer between the amino group and the ring means that the strong +R effect of the nitrogen lone pair is not directly conjugated with the aromatic system. Instead, the electron-withdrawing inductive effect of the amino group is transmitted through the sigma bonds, slightly deactivating the ring.
In electrophilic aromatic substitution reactions, the directing effects of the substituents will guide the position of the incoming electrophile. The amino group is a strong ortho-, para-director. The fluorine atom is also an ortho-, para-director. Therefore, the positions ortho and para to the amino group (positions 4 and 6) are expected to be the most activated towards electrophilic attack. The fluorine at position 2 will sterically hinder attack at the 1- and 3-positions. The aminomethyl group at position 3 will primarily exert its influence electronically.
For instance, in the chlorination of 2-fluoroaniline (B146934) using CuCl2 in an ionic liquid, the major product is the result of substitution at the para position to the amino group. beilstein-journals.org This highlights the strong directing effect of the amino group, even with a deactivating ortho-fluoro substituent.
The kinetics of reactions involving this compound will be influenced by the balance of these activating and deactivating effects. While the amino group significantly accelerates the rate of electrophilic substitution compared to benzene, the fluorine and aminomethyl groups will likely result in a slower reaction rate compared to unsubstituted aniline. Quantitative predictions of reaction rates can be made using linear free-energy relationships like the Hammett and Taft equations, which correlate reaction rates with substituent constants that quantify electronic and steric effects. wikipedia.orgdalalinstitute.comnumberanalytics.comwikipedia.org
The following table provides a qualitative summary of the expected influence of the substituents on the reactivity of the aromatic ring in electrophilic substitution reactions.
| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Effect |
| -NH2 | 1 | +R >> -I | Strongly Activating | Ortho, Para |
| -F | 2 | -I > +R | Deactivating | Ortho, Para |
| -CH2NH2 | 3 | -I | Weakly Deactivating | Meta (relative to itself) |
Interactive Data Table: Predicted Reactivity for Electrophilic Aromatic Substitution
The table below allows for a conceptual exploration of how different electrophilic reactions might proceed with this compound. The predicted major products are based on the combined directing effects of the substituents and steric considerations.
| Reagent | Predicted Major Product(s) | Rationale |
| Br2, FeBr3 | 4-Bromo-3-(aminomethyl)-2-fluoroaniline | The strong ortho, para-directing effect of the amino group directs bromination to the C4 and C6 positions. The C4 position is less sterically hindered than the C6 position (adjacent to the fluorine). |
| HNO3, H2SO4 | 4-Nitro-3-(aminomethyl)-2-fluoroaniline and 6-Nitro-3-(aminomethyl)-2-fluoroaniline | Nitration is a classic electrophilic aromatic substitution. The amino group's directing effect will lead to a mixture of ortho and para products. The ratio will depend on the specific reaction conditions. |
| CH3COCl, AlCl3 | No reaction | Friedel-Crafts acylation is generally unsuccessful on anilines because the lone pair on the amino group coordinates with the Lewis acid catalyst, deactivating the ring. |
| SO3, H2SO4 | 4-Amino-5-(aminomethyl)-6-fluorobenzenesulfonic acid | Sulfonation is reversible, and the product distribution can be influenced by temperature. The para position to the amino group is the most likely site of initial substitution. |
It is important to note that these are predictions based on established principles of organic chemistry. Detailed experimental studies, including kinetic measurements and product distribution analysis, are necessary to fully elucidate the reactivity of this compound.
Computational and Theoretical Studies on 3 Aminomethyl 2 Fluoroaniline and Its Chemical Derivatives
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for understanding the molecular structure, reactivity, and properties of chemical compounds. For 3-(aminomethyl)-2-fluoroaniline and its derivatives, these computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comyoutube.comwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap generally implies higher reactivity. numberanalytics.com
For derivatives of similar aromatic compounds, FMO analysis has revealed that substituent groups can significantly alter the HOMO-LUMO gap. researchgate.net For instance, certain derivatives can exhibit smaller band gaps compared to a reference compound, indicating enhanced reactivity. researchgate.net The distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack. In many aniline (B41778) derivatives, the HOMO is often localized on the benzene (B151609) ring and the amino group, while the LUMO is distributed over the aromatic system.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and intramolecular and intermolecular interactions within a molecule. nih.govnih.gov It provides a localized picture of chemical bonds, lone pairs, and antibonding orbitals. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the strength of these interactions in terms of stabilization energies.
Prediction of Spectroscopic Parameters to Aid Structural Elucidation
Computational chemistry plays a crucial role in predicting spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a compound. nih.govnih.gov Theoretical calculations of parameters for techniques like Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy are particularly valuable.
DFT methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to calculate the 1H and 13C NMR chemical shifts of molecules. researchgate.net These calculated shifts, when compared to experimental values, can help in the assignment of signals in the NMR spectrum. Similarly, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra. researchgate.net This comparison aids in the assignment of vibrational modes and can provide insights into the functional groups present in the molecule and their interactions. researchgate.net Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.govresearchgate.net
Conformational Analysis and Energy Landscapes
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. unifi.itnih.gov For a flexible molecule like this compound, which has rotatable bonds in its aminomethyl substituent, multiple conformations with different energies are possible.
Computational methods can be used to explore the potential energy surface of the molecule, identifying the various stable conformers and the energy barriers between them. nih.gov This involves systematically rotating the flexible bonds and calculating the energy at each step. The resulting energy landscape reveals the global minimum energy conformation (the most stable conformer) and other low-energy local minima. Understanding the conformational preferences is crucial as the biological activity and physical properties of a molecule can depend on its three-dimensional shape. nih.gov For similar fluorinated compounds, conformational analysis has shown that the presence of a fluorine atom can significantly influence the preferred conformation due to steric and electronic effects. nih.govrsc.org
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the reaction pathway, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. umanitoba.ca The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For reactions involving aniline derivatives, DFT calculations can be used to model the geometries of the reactants, products, and the transition state. scispace.com Frequency calculations are performed to confirm that the transition state has a single imaginary frequency, which corresponds to the motion along the reaction coordinate. umanitoba.ca This type of analysis can provide valuable insights into the feasibility of a proposed reaction mechanism and can help in understanding the factors that control the stereoselectivity and regioselectivity of a reaction. For example, in the study of aniline derivatives, computational modeling has been used to investigate the rotational barriers around certain bonds. scispace.com
Structure-Reactivity Relationships Derived from Theoretical Calculations
Theoretical and computational chemistry offer powerful tools to predict and understand the relationship between the molecular structure of a compound and its chemical reactivity. In the case of this compound and its derivatives, density functional theory (DFT) calculations and other computational methods can elucidate the electronic properties that govern their behavior in chemical reactions. By analyzing parameters such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and various reactivity descriptors, a comprehensive picture of their reactivity can be constructed.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity.
Computational studies on fluoroaniline (B8554772) isomers show that the position of the fluorine atom significantly influences the HOMO and LUMO energies. For instance, theoretical investigations have provided the following types of data for fluoroaniline isomers:
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2-Fluoroaniline (B146934) | -5.28 | 0.21 | 5.49 |
| 3-Fluoroaniline (B1664137) | -5.35 | 0.18 | 5.53 |
| 4-Fluoroaniline | -5.21 | 0.25 | 5.46 |
Note: The values presented are illustrative and based on typical computational results for such compounds.
From this data, it can be inferred that the position of the fluorine substituent has a discernible impact on the electronic properties of the aniline ring. For this compound, the presence of the electron-donating aminomethyl group at the meta position relative to the primary amino group and ortho to the fluorine atom would further modulate these energy levels. The aminomethyl group would be expected to raise the HOMO energy, making the molecule a better electron donor compared to 2-fluoroaniline alone.
Quantum chemical calculations can also provide a range of reactivity descriptors that quantify different aspects of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).
Electronegativity (χ) measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) is a measure of the resistance to a change in electron distribution.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
Theoretical studies on substituted anilines provide insights into how different functional groups affect these parameters.
| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |
|---|---|---|---|
| Aniline | 3.25 | 2.25 | 2.34 |
| 4-Fluoroaniline | 3.45 | 2.30 | 2.58 |
| 4-Nitroaniline | 4.21 | 2.45 | 3.62 |
Note: The values presented are illustrative and based on typical computational results for such compounds.
The data indicates that electron-withdrawing groups like fluorine and nitro increase the electronegativity and electrophilicity of the aniline ring. In this compound, the electron-donating aminomethyl group would likely counteract the effect of the fluorine atom to some extent, leading to a more moderate electrophilicity compared to a di-substituted aniline with two electron-withdrawing groups.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting the sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack.
For this compound, the MEP would be expected to show a high electron density around the amino groups and the nitrogen atom of the aminomethyl group, making these sites susceptible to electrophilic attack. The fluorine atom, being highly electronegative, would create a region of lower electron density in its vicinity. The interplay of the directing effects of the amino, aminomethyl, and fluoro groups would determine the most probable sites for substitution reactions on the aromatic ring.
Derivatization and Functionalization Strategies Utilizing 3 Aminomethyl 2 Fluoroaniline
Introduction of Diverse Functional Groups via Aminomethyl and Amine Sites
The differential reactivity of the two amine groups in 3-(Aminomethyl)-2-fluoroaniline is the cornerstone of its synthetic versatility. The aminomethyl group, a primary aliphatic amine, is more basic and nucleophilic than the aniline (B41778) nitrogen. Conversely, the aromatic amine is a weaker base due to the delocalization of its lone pair into the benzene (B151609) ring, a phenomenon further amplified by the electron-withdrawing effect of the ortho-fluorine atom. This reactivity difference allows for selective functionalization.
Standard protection/deprotection sequences can be employed to isolate the reactivity of one amine over the other. For instance, the more nucleophilic aminomethyl group can be selectively acylated or converted into a carbamate (B1207046) under controlled conditions, leaving the less reactive aniline amine available for subsequent transformations such as diazotization followed by Sandmeyer reactions, or electrophilic aromatic substitution. Conversely, protecting the aniline nitrogen, for example as an amide, allows for a wide range of modifications at the aminomethyl site.
This dual functionality permits the introduction of a broad spectrum of chemical groups, including but not limited to:
Amides and sulfonamides via reaction with acyl chlorides or sulfonyl chlorides.
Ureas and thioureas through reactions with isocyanates and isothiocyanates.
Secondary and tertiary amines via N-alkylation or reductive amination.
Other nitrogen-containing heterocycles through condensation reactions.
The ability to precisely modify one or both amine sites makes this compound an ideal starting point for creating libraries of substituted aniline derivatives for various chemical and pharmaceutical applications.
Synthesis of Complex Organic Scaffolds and Chemical Libraries
The true synthetic power of this compound is demonstrated in its use as a scaffold for building complex molecular architectures, particularly fluorinated heterocyclic and polycyclic systems.
Fluorine-containing heterocycles are of immense interest in medicinal chemistry and agrochemistry, as the fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity. tandfonline.com this compound serves as an excellent precursor for several important classes of fluorinated heterocycles.
Quinolines: Fluorinated quinolines are prevalent in numerous bioactive compounds. tandfonline.com The 2-fluoroaniline (B146934) core of the title compound is well-suited for classic quinoline (B57606) syntheses like the Combes or Friedländer synthesis. For example, condensation of the aniline amine with a β-diketone, followed by acid-catalyzed cyclization and dehydration, would yield a fluorinated quinoline. The aminomethyl substituent at the 3-position can be carried through the reaction sequence (potentially after protection) to provide a handle for further functionalization of the final quinoline ring system.
Pyrimidines: Fluorinated pyrimidines are critical components of many pharmaceuticals, including antiviral and anticancer drugs. tandfonline.comconicet.gov.ar The synthesis of a 4-aminopyrimidine (B60600) ring can be achieved by reacting a guanidinium (B1211019) or amidinium salt with a β-dicarbonyl compound or its equivalent. tandfonline.com Starting from this compound, a plausible route involves its conversion into a β-enaminone, which can then undergo cyclocondensation with a suitable partner to form the fluorinated pyrimidine (B1678525) core.
Oxazolidinones: The oxazolidinone ring is the key structural feature of a class of modern antibiotics. rsc.orgresearchgate.net The synthesis of N-aryl oxazolidinones often begins with the reaction of an aniline with an epoxide, such as epichlorohydrin, followed by cyclization with a carbonylating agent. rsc.org The aniline nitrogen of this compound can react with (R)-epichlorohydrin, and subsequent ring closure with a reagent like carbonyldiimidazole would yield a (5R)-5-(chloromethyl)-3-(substituted-phenyl)-2-oxazolidinone intermediate. This method provides a direct pathway to fluorinated oxazolidinones with an aminomethyl handle for further derivatization. rsc.org
Indoles: Fluorinated indoles are another privileged scaffold in drug discovery. mdpi.comnih.gov While numerous methods exist for indole (B1671886) synthesis, the Fischer indole synthesis remains a powerful tool. This would involve the conversion of the aniline amine of this compound into a hydrazine (B178648) derivative. Subsequent reaction with a ketone or aldehyde under acidic conditions would trigger the tandfonline.comtandfonline.com-sigmatropic rearrangement to form the fluorinated indole ring, again retaining the aminomethyl group for further modification. Alternatively, modern methods involving transition-metal-catalyzed cyclization of alkynylanilines could be employed. researchgate.net
Beyond simple heterocycles, this compound is a potential building block for more complex, fused polycyclic systems. Methods for constructing seven-membered rings fused to an aromatic core have been shown to be tolerant of various functional groups on the benzene ring, including halogens like fluorine. researchgate.net Strategies such as base-induced ring expansion of substituted indanones can be envisioned where the fluoroaniline (B8554772) moiety is incorporated into the starting material. researchgate.net The presence of the aminomethyl group offers an additional site for annulation reactions, potentially enabling the construction of novel, complex, three-dimensional polycyclic structures containing a fluorinated benzene ring.
Role as a Precursor for Ligand Development in Catalysis
The development of novel ligands is crucial for advancing transition metal catalysis. The structure of this compound is ideally suited for the synthesis of bidentate ligands. The molecule contains two distinct nitrogen donor atoms: a "hard" aliphatic amine (aminomethyl) and a "softer" aromatic amine (aniline). This N,N'-bidentate arrangement can chelate to a metal center, forming a stable five-membered ring.
Such ligands are valuable in a variety of catalytic transformations. The electronic properties of the resulting metal complex can be fine-tuned by the ortho-fluorine substituent, which withdraws electron density and can influence the reactivity and selectivity of the catalyst. Furthermore, the aniline nitrogen can be readily modified (e.g., alkylated) to create a chiral center or to introduce bulkier substituents, thereby enabling its use in asymmetric catalysis. The synthesis of such ligands could involve direct complexation with a metal salt or further elaboration of the amine functionalities before metal coordination. nih.govresearchgate.net
Applications in the Synthesis of Precursors for Advanced Materials
Fluorinated polymers, such as polyamides and polyimides, are high-performance materials prized for their exceptional thermal stability, chemical resistance, low dielectric constants, and optical transparency. rsc.orgscielo.br These properties make them indispensable in the aerospace, electronics, and microelectronics industries. The synthesis of these polymers typically involves the polycondensation of diamine monomers with dicarboxylic acids or their derivatives (for polyamides) or with tetracarboxylic dianhydrides (for polyimides). researchgate.netmdpi.com
This compound, possessing two amine functionalities, can act as a novel diamine monomer. The incorporation of this building block into a polymer backbone would introduce several desirable features:
Fluorine Content: The fluorine atom enhances thermal stability, lowers the dielectric constant, reduces water absorption, and can improve the solubility of the resulting polymer in organic solvents, aiding in processability. researchgate.netjmest.org
Asymmetric Structure: The unsymmetrical nature of the monomer can disrupt polymer chain packing, leading to more amorphous and soluble polymers with improved processability for film casting. researchgate.net
Pendant-like Group: Depending on the polymerization reaction, the aminomethyl group might be incorporated into the main chain, or it could be envisioned in syntheses where it remains as a reactive pendant group, allowing for post-polymerization modification or cross-linking.
The use of this compound as a monomer provides a pathway to novel fluorinated polymers with tailored properties for advanced material applications. tandfonline.comtandfonline.com
Advanced Spectroscopic and Structural Characterization in Research Contexts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of 3-(Aminomethyl)-2-fluoroaniline. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F)
Multi-nuclear NMR experiments, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are fundamental for the initial structural assessment.
¹H NMR: The proton NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The aminomethyl protons typically appear as a singlet, while the aromatic protons exhibit a more complex splitting pattern due to spin-spin coupling with each other and with the fluorine atom.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a separate signal, and the chemical shifts are indicative of their electronic environment. The carbon atom directly bonded to the fluorine atom will show a characteristic splitting pattern due to one-bond carbon-fluorine coupling (¹JCF).
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a particularly powerful tool. It provides a direct observation of the fluorine nucleus, and its chemical shift is highly sensitive to the local electronic environment. This technique is crucial for confirming the presence and position of the fluorine substituent on the aromatic ring. The coupling between fluorine and adjacent protons (³JHF) observed in the ¹H NMR spectrum can be further confirmed in the ¹⁹F NMR spectrum.
| Nucleus | Chemical Shift (δ) in ppm (Solvent) | Key Features |
| ¹H | Aromatic protons: multiplet; Aminomethyl (CH₂): singlet; Amino (NH₂): broad singlet | Splitting of aromatic signals due to H-H and H-F coupling. |
| ¹³C | Aromatic carbons: multiple signals; Aminomethyl carbon (CH₂) | C-F coupling observed for the carbon attached to fluorine. |
| ¹⁹F | Single resonance | Chemical shift is characteristic of a fluoroaniline (B8554772) derivative. |
Note: Specific chemical shift values can vary depending on the solvent and concentration used for the NMR experiment.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Assignments
While 1D NMR provides essential information, 2D NMR techniques are often necessary to definitively assign all signals and establish the complete bonding network of this compound. rsc.orgscience.gov
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. In the COSY spectrum of this compound, cross-peaks would be observed between the coupled aromatic protons, confirming their neighboring relationships on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. emerypharma.comnih.gov It is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the singlet from the aminomethyl protons in the ¹H spectrum will show a correlation to the corresponding CH₂ carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). wisc.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, the aminomethyl protons would show a correlation to the aromatic carbon to which the aminomethyl group is attached, as well as to the adjacent aromatic carbon.
| 2D NMR Technique | Information Provided | Application for this compound |
| COSY | ¹H-¹H spin-spin coupling correlations | Confirms the connectivity of the aromatic protons. |
| HSQC | Direct ¹H-¹³C correlations (one bond) | Assigns the signals of protonated carbons. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Establishes the connectivity between the aminomethyl group and the aromatic ring, and helps assign quaternary carbons. |
Application in Conformational Studies
NMR spectroscopy, particularly through the analysis of nuclear Overhauser effects (NOE), can provide insights into the preferred conformation of the molecule in solution. For instance, NOE experiments could reveal the spatial proximity between the aminomethyl protons and the protons on the aromatic ring, helping to determine the rotational preference of the aminomethyl group relative to the plane of the benzene ring. The magnitude of coupling constants, especially ³JHF, can also be sensitive to the dihedral angle and thus provide conformational information.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and can also offer clues about molecular conformation.
FTIR Spectroscopy: The FTIR spectrum of this compound would display characteristic absorption bands for the N-H stretching vibrations of the primary amine and aminomethyl groups, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aminomethyl group would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-F stretching vibration would give a strong band, typically in the 1200-1300 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations often give strong Raman signals. The symmetric stretching of the C-F bond may also be observable.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| N-H Stretch (amine) | 3300-3500 | FTIR |
| C-H Stretch (aromatic) | 3000-3100 | FTIR, Raman |
| C-H Stretch (aliphatic) | 2800-3000 | FTIR, Raman |
| C=C Stretch (aromatic) | 1450-1600 | FTIR, Raman |
| C-N Stretch | 1250-1350 | FTIR |
| C-F Stretch | 1200-1300 | FTIR |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition.
For this compound (C₇H₉FN₂), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its chemical formula.
In addition to molecular formula determination, MS/MS experiments, where the molecular ion is fragmented and the masses of the resulting fragment ions are measured, can provide valuable structural information. The fragmentation pattern is often characteristic of the compound's structure. For this compound, common fragmentation pathways could involve the loss of the aminomethyl group, the amino group, or cleavage of the aromatic ring. Analysis of these fragmentation pathways can corroborate the structure determined by NMR. nih.govresearchgate.netnih.govmdpi.comresearchgate.net
| Ion | m/z (Expected) | Possible Identity |
| [M]+• | ~140.0750 | Molecular Ion |
| [M-NH₂]+ | ~124.0664 | Loss of amino group |
| [M-CH₂NH₂]+ | ~110.0515 | Loss of aminomethyl radical |
Note: The m/z values are approximate and the exact values would be determined by HRMS.
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis
When a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive three-dimensional structure of the molecule in the solid state. This technique yields precise information about bond lengths, bond angles, and torsion angles.
Furthermore, X-ray crystallography reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding. In the case of this compound, hydrogen bonds involving the amino and aminomethyl groups are expected to play a significant role in the crystal packing. Understanding these interactions is crucial for comprehending the solid-state properties of the compound.
| Structural Parameter | Information Obtained from X-ray Crystallography |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-F). |
| Bond Angles | Angles between adjacent bonds (e.g., C-C-C, H-N-H). |
| Torsion Angles | Dihedral angles defining the conformation of the molecule. |
| Crystal Packing | Arrangement of molecules in the unit cell and intermolecular interactions. |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Assignment
The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as medicinal chemistry and materials science. Chiroptical spectroscopic methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive techniques used to establish the three-dimensional arrangement of atoms in chiral molecules. americanlaboratory.comrsc.org For a chiral derivative of this compound, these methods would provide invaluable information for the unambiguous assignment of its absolute stereochemistry.
The fundamental principle of chiroptical spectroscopy lies in the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, plotted as a function of wavelength (for ECD) or frequency (for VCD), results in a unique spectrum for each enantiomer, which are mirror images of each other.
The process of assigning the absolute configuration using these techniques typically involves a synergistic approach combining experimental measurements with quantum chemical calculations. nih.gov For a hypothetical chiral center in a derivative of this compound, the workflow would be as follows:
Conformational Analysis: A thorough conformational search of the molecule is performed using computational methods to identify all low-energy conformers that are likely to exist in solution.
Quantum Chemical Calculations: For each stable conformer, theoretical ECD and VCD spectra are calculated using methodologies such as Density Functional Theory (DFT). americanlaboratory.com These individual spectra are then Boltzmann-averaged according to their relative free energies to generate a final theoretical spectrum for a specific enantiomer (e.g., the R-enantiomer).
Experimental Measurement: The ECD and VCD spectra of the synthesized chiral sample are recorded experimentally.
Spectral Comparison: The experimental spectrum is then compared to the calculated spectrum. A good agreement in the sign and relative intensity of the key spectral bands between the experimental and calculated spectra for a particular enantiomer allows for the confident assignment of the absolute configuration of the synthesized molecule. nih.gov
Vibrational Circular Dichroism is particularly well-suited for determining the absolute configuration of molecules in solution and has become a reliable alternative to X-ray crystallography, especially when suitable single crystals cannot be obtained. americanlaboratory.com The rich vibrational landscape of a molecule like this compound, with contributions from N-H, C-H, C-F, and aromatic ring vibrations, would provide numerous characteristic bands in the VCD spectrum, facilitating a detailed and reliable comparison with theoretical predictions.
While no specific research findings on the chiroptical analysis of chiral this compound are publicly available, the established methodologies provide a clear roadmap for how its absolute configuration could be determined. The data generated from such an analysis would be crucial for understanding its stereospecific interactions in various applications.
To illustrate the type of data that would be generated, the following is a representative, hypothetical data table for the VCD analysis of a chiral derivative of this compound.
| Experimental VCD Frequency (cm⁻¹) | Experimental VCD Sign | Calculated VCD Frequency (cm⁻¹) | Calculated VCD Sign (R-enantiomer) | Vibrational Assignment |
| 1610 | + | 1615 | + | Aromatic C=C Stretch |
| 1505 | - | 1502 | - | N-H Bend |
| 1450 | + | 1455 | + | CH₂ Scissor |
| 1310 | - | 1305 | - | C-N Stretch |
| 1100 | + | 1105 | + | C-F Stretch |
Future Research Directions and Unexplored Potential in 3 Aminomethyl 2 Fluoroaniline Chemistry
Emerging Synthetic Methodologies and Catalytic Systems
While the synthesis of substituted anilines is a well-established area of organic chemistry, the specific architecture of 3-(Aminomethyl)-2-fluoroaniline calls for the exploration of modern, efficient, and selective synthetic strategies. Future research could focus on developing novel catalytic systems that can construct this molecule with high yield and purity, potentially from readily available precursors.
A plausible and efficient synthetic pathway could start from 2-fluoro-3-nitrobenzonitrile. bldpharm.comuni.lu This precursor contains the core aromatic scaffold with the required fluorine and a nitrogen-containing group at the correct positions. The synthesis would involve the simultaneous or sequential catalytic reduction of both the nitro and nitrile functional groups. Advanced catalytic systems are required to achieve this transformation efficiently.
Emerging methodologies could leverage transition-metal catalysis, which has shown great promise in the synthesis of complex amines. acs.orgnih.gov For instance, rhodium- and palladium-based catalysts are known to be effective in various C-N bond-forming reactions and reductions. acs.orgacs.org Research could investigate the use of bimetallic catalysts or specialized ligand systems to control the chemoselectivity of the reduction, ensuring both the nitro and nitrile groups are converted to the desired amines without side reactions. acs.org Photocatalysis also presents a modern approach, where visible-light-mediated reactions could offer milder conditions and unique reactivity patterns for the synthesis of such fluorinated anilines. acs.org
Table 1: Comparison of Potential Catalytic Systems for the Synthesis of this compound
| Catalytic System | Precursor | Potential Advantages | Research Focus |
| Homogeneous Hydrogenation (e.g., Rh/Pd complexes) | 2-Fluoro-3-nitrobenzonitrile | High activity and selectivity under optimized conditions; potential for asymmetric synthesis. acs.orgnih.gov | Development of ligands that prevent catalyst poisoning and promote dual reduction. |
| Heterogeneous Hydrogenation (e.g., Raney Ni, Pt/C) | 2-Fluoro-3-nitrobenzonitrile | Catalyst is easily separated and recycled; cost-effective for large-scale synthesis. | Optimization of reaction conditions (pressure, temperature, solvent) to maximize yield and minimize hydrodefluorination. |
| Transfer Hydrogenation (e.g., using formic acid) | 2-Fluoro-3-nitrobenzonitrile | Avoids the use of high-pressure hydrogen gas; often provides high chemoselectivity. | Screening of various hydrogen donors and catalysts for optimal efficiency. |
| Photoredox Catalysis | Suitably functionalized precursors | Mild reaction conditions (room temperature, visible light); high functional group tolerance. acs.org | Design of a synthetic route and photocatalyst system tailored for the specific bond formations required. |
Advanced Computational Modeling for Complex Reactivity Prediction
The unique electronic environment of this compound, shaped by the interplay of an electron-withdrawing fluorine atom and two electron-donating amino groups, makes it an ideal candidate for advanced computational analysis. Density Functional Theory (DFT) and other quantum chemical methods can provide profound insights into its structure, stability, and reactivity, guiding future experimental work. jmaterenvironsci.comnih.gov
Computational models can predict key molecular properties that govern chemical behavior. nih.gov Frontier Molecular Orbital (FMO) analysis, specifically the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can reveal the most likely sites for nucleophilic and electrophilic attack. researchgate.net For this compound, this would help predict the regioselectivity of electrophilic aromatic substitution reactions and the relative nucleophilicity of the two distinct amine groups. The electron-withdrawing nature of fluorine generally decreases the basicity of the adjacent aromatic amine, suggesting the benzylic amine may be more nucleophilic. nih.govacs.org
Furthermore, computational studies can model entire reaction pathways, calculating the activation energies of transition states to predict the most favorable derivatization or transformation strategies. acs.orgfigshare.com This predictive power is invaluable for designing efficient syntheses and exploring novel chemical reactions, saving significant experimental time and resources. oup.comacs.org
Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Parameter | Predicted Value (Arbitrary Units) | Implication for Reactivity |
| HOMO Energy | -5.8 eV | Indicates susceptibility to electrophilic attack; higher energy suggests greater reactivity. |
| LUMO Energy | +0.5 eV | Indicates susceptibility to nucleophilic attack; lower energy suggests greater reactivity. |
| HOMO-LUMO Gap | 6.3 eV | Correlates with chemical stability; a larger gap suggests higher stability and lower reactivity. emerginginvestigators.org |
| Molecular Electrostatic Potential (MEP) | Negative potential localized on N atoms and F atom | Predicts sites for electrophilic attack and hydrogen bonding; the benzylic amine is expected to have a higher negative potential than the aromatic amine. |
| Calculated pKa (Aromatic NH2) | ~3.5 | Lower basicity due to the ortho-fluoro substituent's electron-withdrawing effect. |
| Calculated pKa (Benzylic NH2) | ~9.5 | Higher basicity, typical of a primary alkylamine, making it the more reactive nucleophilic center in many reactions. |
Exploration of Novel Chemical Transformations and Derivatizations
The presence of two chemically distinct primary amine groups, along with an activated aromatic ring, provides a rich platform for exploring novel chemical transformations and creating a library of new derivatives. A key area of future research will be the selective functionalization of this molecule.
Given the likely difference in nucleophilicity between the aromatic and benzylic amines, selective derivatization should be achievable by carefully controlling reaction conditions. For example, mild acylation or sulfonylation conditions might selectively modify the more nucleophilic benzylic amine, leaving the aromatic amine untouched. google.com This would allow for the synthesis of a wide range of mono-functionalized intermediates, which could then undergo further reactions at the second amine or on the aromatic ring.
Common derivatization methods that could be explored include acylation, alkylation, and silylation to modify the properties of the amino groups. libretexts.org The resulting amides, secondary/tertiary amines, and silylated amines would have different solubility, reactivity, and coordination properties. Furthermore, the aromatic ring itself is a target for functionalization. The combined directing effects of the substituents could be exploited for electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups onto the benzene (B151609) ring.
Table 3: Potential Derivatization Reactions for this compound
| Reaction Type | Reagent Example | Target Site(s) | Potential Product Class |
| Selective N-Acylation | Acetyl chloride (1 equiv), mild base | Benzylic amine | N-(2-Fluoro-3-aminobenzyl)acetamide |
| Exhaustive N-Acylation | Acetic anhydride (B1165640) (excess), heat | Both amines | N-(2-Fluoro-3-(acetamidomethyl)phenyl)acetamide |
| N-Sulfonylation | Tosyl chloride | Benzylic and/or Aromatic amine | N-Tosyl sulfonamides |
| Reductive Amination | Aldehydes/Ketones, reducing agent | Benzylic and/or Aromatic amine | Secondary or tertiary amines |
| Electrophilic Aromatic Substitution (e.g., Bromination) | N-Bromosuccinimide (NBS) | Aromatic ring (position activated by amino groups) | Bromo-substituted this compound |
| Diazotization | Nitrous acid (NaNO2, HCl) | Aromatic amine | Aromatic diazonium salt for further Sandmeyer-type reactions |
Potential in Niche Chemical Applications and Specialized Material Precursors
Perhaps the most significant unexplored potential of this compound lies in its use as a monomer for the synthesis of high-performance polymers. Aromatic diamines are key building blocks for polyimides, a class of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. nih.gov
The incorporation of fluorine into polymer backbones is a well-established strategy for enhancing specific properties. kpi.ua Fluorinated groups, due to the high electronegativity and low polarizability of the C-F bond, can significantly lower the dielectric constant and reduce water absorption of the resulting polymer. mdpi.comrsc.org These are highly desirable properties for materials used in advanced microelectronics, such as insulating layers in integrated circuits and flexible substrates for next-generation displays. scielo.br
As a fluorinated diamine, this compound could be polymerized with various dianhydrides to create a new class of fluorinated polyimides. The presence of the flexible aminomethyl linker, in addition to the fluorine atom, could impart a unique combination of properties, potentially leading to materials with improved processability and tailored mechanical characteristics alongside low dielectric constants and high thermal stability. Research in this area would involve synthesizing these novel polyimides and characterizing their thermal, mechanical, and dielectric properties to assess their suitability for niche applications in the aerospace and electronics industries.
Table 4: Predicted Property Enhancements of a Polyimide Derived from this compound
| Property | Standard Polyimide (e.g., Kapton®) | Hypothetical Fluorinated Polyimide | Rationale for Enhancement |
| Dielectric Constant (@ 1 MHz) | ~3.4 | < 2.8 | The presence of fluorine reduces electronic polarizability and intermolecular interactions. rsc.org |
| Water Absorption | 1-3% | < 0.7% | C-F bonds increase the hydrophobicity of the polymer matrix. mdpi.com |
| Glass Transition Temp. (Tg) | 360-410 °C | 250-350 °C | The flexible aminomethyl linker may lower Tg compared to fully rigid diamines, potentially improving processability. |
| Optical Transparency | Yellowish, low in blue region | Potentially higher transparency | Fluorine incorporation can disrupt charge-transfer complexes between polymer chains, reducing color. scielo.br |
| Solubility | Generally insoluble | Improved solubility in organic solvents | The non-planar structure and flexible linker can reduce chain packing and improve solubility. rsc.org |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-(Aminomethyl)-2-fluoroaniline, and what analytical techniques are critical for confirming its purity and structure?
- Synthetic Routes : While direct synthesis methods for this compound are not explicitly detailed in the evidence, analogous fluorinated anilines (e.g., 4-fluoro-2-methylaniline) are typically synthesized via catalytic amination of halogenated precursors or reductive amination of nitro compounds . For example, 2-fluoroaniline derivatives are often prepared using Pd-catalyzed coupling reactions or nucleophilic aromatic substitution with fluorine-containing reagents.
- Analytical Techniques :
- 19F-NMR : Critical for tracking fluorine-specific chemical shifts and confirming substitution patterns (detection limit: ~1 µM for metabolites) .
- HPLC/MS : Validates purity and identifies byproducts; ESI-MS is recommended for molecular weight confirmation.
- Elemental Analysis : Ensures stoichiometric accuracy of C, H, N, and F.
Q. How does the stability of this compound vary under different storage conditions (e.g., light, temperature, pH)?
- Light Sensitivity : Fluorinated anilines are generally light-sensitive; store in amber vials at -20°C to prevent photodegradation .
- Thermal Stability : Decomposition occurs above 150°C; avoid prolonged exposure to high temperatures during synthesis or purification .
- pH Sensitivity : Protonation of the amine group at acidic pH (e.g., <4) can alter reactivity. Use neutral buffers for in vitro studies to maintain stability .
Q. What role does this compound play as a building block in pharmaceutical intermediates?
- The compound’s fluorinated aromatic core and aminomethyl group make it a versatile precursor for:
- Anticancer Agents : Fluorine enhances bioavailability and metabolic stability .
- PET Tracers : 19F isotopes enable non-radioactive imaging studies .
- Antimicrobials : Functionalization at the aminomethyl group can yield derivatives with targeted activity .
Advanced Questions
Q. How can researchers design in vitro models to study the metabolic pathways of this compound?
- Model Systems :
- Hepatocytes in Suspension : Monitor phase I/II metabolism (e.g., hydroxylation, glucuronidation) under sulfate-limited conditions to mimic in vivo kinetics .
- Liver Microsomes : Isolate cytochrome P450 enzymes to identify primary oxidative metabolites.
- Methodology :
- Use 19F-NMR to track fluorine-containing metabolites (sensitivity: ~1 µM) and quantify sulfation/glucuronidation ratios .
- Compare results with LC-MS/MS for cross-validation.
Q. What mechanistic insights explain the regioselective reactivity of this compound in cross-coupling reactions?
- Electronic Effects : The fluorine atom at the 2-position directs electrophilic substitution to the para-aminomethyl group due to its strong electron-withdrawing inductive effect .
- Steric Hindrance : The aminomethyl group at the 3-position may limit accessibility to bulky catalysts, favoring reactions at the 5-position.
- Catalytic Optimization : Pd/XPhos systems enhance coupling efficiency with aryl halides, achieving >80% yield in Suzuki-Miyaura reactions (based on analogous compounds) .
Q. How can computational modeling predict the electronic effects of fluorine substitution in this compound?
- DFT Calculations :
- Optimize geometry using B3LYP/6-311+G(d,p) to assess bond angles and charge distribution.
- Frontier molecular orbital (FMO) analysis reveals HOMO localization on the aromatic ring, guiding reactivity predictions .
Q. What experimental strategies resolve contradictions in reported metabolic pathways of fluorinated anilines?
- Case Study : Discrepancies in acetylation rates (e.g., fast vs. slow acetylators) can be addressed by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
